2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione
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Overview
Description
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione is a chemical compound belonging to the quinoline family.
Preparation Methods
The synthesis of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise in biological assays, potentially serving as lead compounds for drug development.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione can be compared with other quinoline derivatives such as:
3,7-diethylpyrido[3,2-g]quinoline-5,10-dione: Similar in structure but with different substituents, leading to varied biological activities.
Pyrido[2,3-g]quinoline-5,10-dione: Another quinoline derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143726-26-5 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H10N2O3/c1-7-5-9-11(15-6-7)14(18)12-8(13(9)17)3-4-10(16-12)19-2/h3-6H,1-2H3 |
InChI Key |
CBSLHGKYHVZQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC(=N3)OC)N=C1 |
Origin of Product |
United States |
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